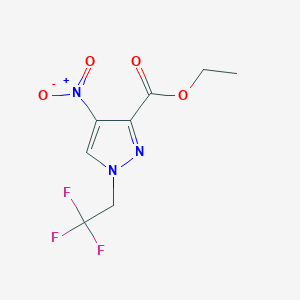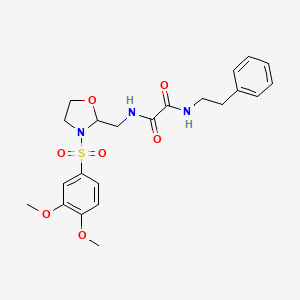![molecular formula C18H21N3O2 B2646933 N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide CAS No. 2380063-36-3](/img/structure/B2646933.png)
N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide is a complex organic compound that features a pyridine ring, an azetidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and azetidine intermediates. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The azetidine ring is often prepared via cyclization reactions involving appropriate precursors.
The final step involves coupling the pyridine and azetidine intermediates with the acetamide group. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridine and azetidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyridin-3-yloxy)phenyl]acetamide: Lacks the azetidine ring, which may affect its biological activity.
N-[4-(azetidin-1-yl)phenyl]acetamide: Lacks the pyridine ring, which may alter its chemical properties.
Uniqueness
N-[4-({3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}methyl)phenyl]acetamide is unique due to the presence of both the pyridine and azetidine rings, which provide a combination of chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N-[4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14(22)20-17-6-4-15(5-7-17)10-21-11-16(12-21)13-23-18-3-2-8-19-9-18/h2-9,16H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNOBITNVMHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2646850.png)
![3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2646851.png)



![2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2646857.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2646862.png)
![tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646863.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2646867.png)
![(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID](/img/structure/B2646868.png)


